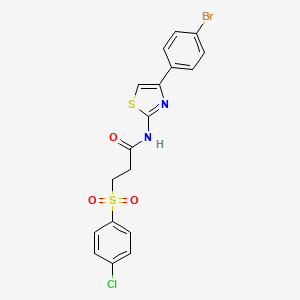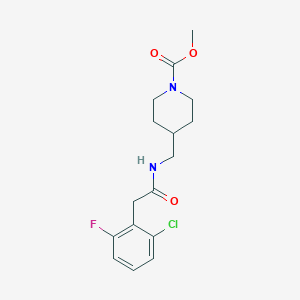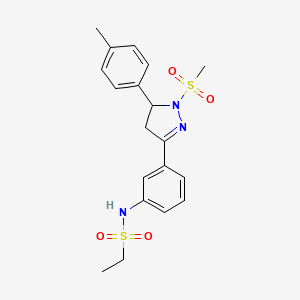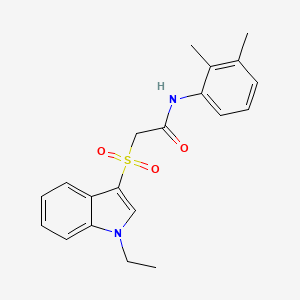![molecular formula C15H18N2OS2 B2501216 3-cyclohexyl-5-cyclopropyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 852217-70-0](/img/structure/B2501216.png)
3-cyclohexyl-5-cyclopropyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of the compound 3-cyclohexyl-5-cyclopropyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one involves a single-step procedure that has been developed for creating a series of 8-oxo-10-sulfanylpyrido[4',3':4,5]thieno[3,2-d]pyrimidines. These compounds are annulated with various rings such as pyran, cyclohexane, and cyclopentane. The process of alkylation occurs in an aqueous DMF solution with KOH at room temperature, which proceeds regioselectively to yield S-substituted products. This method also allows for the synthesis of amino- and alkoxy-substituted derivatives of tetracyclic thieno[3,2-d]pyrimidines, expanding the range of possible substitutions on the core structure .
Molecular Structure Analysis
The molecular structure of the synthesized compounds, including 3-cyclohexyl-5-cyclopropyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one, is characterized by the presence of a thieno[3,2-d]pyrimidine core. This core is further modified by the annulation with different rings such as pyran, cyclohexane, and cyclopentane, which can influence the compound's chemical behavior and interaction with biological targets. The presence of the sulfanyl group at the 10-position is a significant feature that could be crucial for the compound's biological activity .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are regioselective alkylations, which are facilitated by the use of aqueous DMF and KOH. The regioselectivity is important as it ensures the formation of the desired S-substituted products without the formation of unwanted isomers. The ability to introduce amino and alkoxy groups through further substitution reactions provides a pathway to a diverse array of derivatives, which can be useful for structure-activity relationship studies .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 3-cyclohexyl-5-cyclopropyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one are not detailed in the provided papers, the general properties of the synthesized compounds can be inferred. The solubility in aqueous DMF suggests some degree of polar character, and the presence of the sulfanyl group could contribute to the compound's reactivity. The antimicrobial activity of these compounds has been tested against Gram-positive staphylococci and Gram-negative rods, indicating their potential as bioactive molecules .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Applications
Novel Synthetic Routes : Research has explored the synthesis of thieno[2,3-d]pyrimidin-4-one derivatives and related compounds through innovative synthetic routes, highlighting their significance in medicinal chemistry. For example, one-pot syntheses involving Gewald/cyclocondensation reactions have been developed for the efficient production of thieno[2,3-d]pyrimidin-4-amines, demonstrating the versatility of these compounds in synthetic chemistry (Adib et al., 2015).
Chemical Modifications and Derivatives : The chemical structure of thieno[2,3-d]pyrimidin-4-one allows for a variety of modifications, leading to the synthesis of compounds with diverse biological activities. Studies have shown the synthesis of derivatives incorporating different functional groups, offering insights into structure-activity relationships and expanding the utility of these compounds in drug discovery and development (Soliman et al., 2019).
Potential Biological Applications
Antimicrobial Activity : Several studies have synthesized thieno[2,3-d]pyrimidin-4-one derivatives and tested them for antimicrobial activity. Compounds within this class have shown promising results against a range of bacterial and fungal strains, suggesting their potential as lead compounds for the development of new antimicrobial agents (Candia et al., 2017).
Anticancer Properties : The structural framework of thieno[2,3-d]pyrimidin-4-one derivatives has been linked to potential anticancer activities. Through the modification of side chains and functional groups, researchers have developed compounds that exhibit significant inhibitory effects on cancer cell lines, underscoring the therapeutic potential of these molecules in oncology research (Hafez et al., 2017).
Direcciones Futuras
The potential applications and future directions for this compound would depend on its biological activity, which is not provided in the available information. Thienopyrimidinones are a class of compounds that have been studied for their potential biological activities, including anticancer, antimicrobial, and anti-inflammatory effects .
Propiedades
IUPAC Name |
3-cyclohexyl-5-cyclopropyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS2/c18-14-12-11(9-6-7-9)8-20-13(12)16-15(19)17(14)10-4-2-1-3-5-10/h8-10H,1-7H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZNRTRAQAXTNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C3=C(NC2=S)SC=C3C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclohexyl-5-cyclopropyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Chlorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2501133.png)
![3a,4,5,6,7,7a-Hexahydro-3H-furo[3,4-c]pyridin-1-one;hydrochloride](/img/structure/B2501134.png)
![11-Acetyl-6-[(2,5-dimethylphenyl)methyl]-4-(2-methylphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B2501135.png)

![5-((4-Ethylpiperazin-1-yl)(furan-2-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2501138.png)

![8-(2-((2-methoxyphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2501144.png)
![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(2-methoxyphenyl)urea](/img/structure/B2501146.png)

![5-chloro-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-2-methoxybenzamide](/img/structure/B2501149.png)



![6-[(4-Methoxyphenyl)methyl]-4,7-dimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2501156.png)